3,6,9,12-Tetraoxaeicosan-1-ol

Critical Micelle Concentration Surface Tension Polyoxyethylene Alkyl Ether

3,6,9,12-Tetraoxaeicosan-1-ol (CAS 19327-39-0), also known as tetraethylene glycol monooctyl ether or C8E4, is a nonionic surfactant of the polyoxyethylene alkyl ether class with molecular formula C16H34O5 and molecular weight 306.44 g/mol. As a clear, colorless liquid with density 0.969 g/mL at 20 °C (lit.), boiling point 170 °C at 0.4 mmHg, and flash point 179 °C, this compound is characterized by an eight-carbon hydrophobic alkyl chain (C8) linked to a four-unit ethylene oxide hydrophilic head group (E4).

Molecular Formula C16H34O5
Molecular Weight 306.44 g/mol
CAS No. 19327-39-0
Cat. No. B097728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,9,12-Tetraoxaeicosan-1-ol
CAS19327-39-0
Molecular FormulaC16H34O5
Molecular Weight306.44 g/mol
Structural Identifiers
SMILESCCCCCCCCOCCOCCOCCOCCO
InChIInChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3
InChIKeyFEOZZFHAVXYAMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3,6,9,12-Tetraoxaeicosan-1-ol (CAS 19327-39-0) | Procurement-Relevant Physicochemical and Identity Profile


3,6,9,12-Tetraoxaeicosan-1-ol (CAS 19327-39-0), also known as tetraethylene glycol monooctyl ether or C8E4, is a nonionic surfactant of the polyoxyethylene alkyl ether class with molecular formula C16H34O5 and molecular weight 306.44 g/mol [1]. As a clear, colorless liquid with density 0.969 g/mL at 20 °C (lit.), boiling point 170 °C at 0.4 mmHg, and flash point 179 °C, this compound is characterized by an eight-carbon hydrophobic alkyl chain (C8) linked to a four-unit ethylene oxide hydrophilic head group (E4) [1]. The compound is assigned UNII status under FDA precision standards, DrugBank ID DB04233, and Beilstein Registry Number 1781226, confirming its identity in regulatory and research databases [2][3].

Surfactant Class
Nonionic polyoxyethylene alkyl ether (C8E4), defined by C8 chain and 4 EO units
Identity Registry
FDA UNII, DrugBank DB04233, Beilstein 1781226 confirm identity in research databases
Physical Form
Clear liquid; density 0.969 g/mL (20 °C); suitable for aqueous formulation studies

Why Generic Substitution of 3,6,9,12-Tetraoxaeicosan-1-ol (C8E4) Fails: Hydrophobe-Length-Dependent Surfactant Performance


Generic substitution within the polyoxyethylene alkyl ether (CiEj) class is not viable because surfactant performance—critical micelle concentration (CMC), aggregation number, foam film stability, and protein-solubilizing capacity—is fundamentally governed by the precise length of the hydrophobic alkyl chain and the number of hydrophilic ethylene oxide units [1]. C8E4 (8-carbon chain, 4 EO units) occupies a narrow performance window between shorter-chain analogs (e.g., C6E4) with insufficient surface activity and longer-chain variants (e.g., C10E4, C12E4) whose lower CMC values, different micelle architectures, and distinct phase behavior preclude direct functional interchange [1]. Even structurally adjacent CiEj compounds such as n-octyl β-D-monoglucoside (C8G1) exhibit significantly different adsorption behavior and micellization thermodynamics due to divergent head-group chemistry [2]. The quantitative evidence below establishes that 3,6,9,12-tetraoxaeicosan-1-ol is not functionally interchangeable with its closest structural analogs.

C8E4 target profile
Precise C8/E4 balance governs CMC, aggregation number, and foam film stability
Chain-length analogs (C6E4, C10E4, C12E4)
Shift in hydrophobe length alters micelle architecture and phase behavior; performance may not transfer directly
Ethylene oxide head group
Confers characteristic adsorption thermodynamics and ζ-potential profile (~ -57 mV)
Head-group variants (e.g., C8G1 glucoside)
Divergent head-group chemistry can shift adsorption and aggregation by an order of magnitude; may not reproduce C8E4 behavior
Fluorinated-phase immiscibility
Poor miscibility with fluorinated surfactants enables confined subphase localization
Alternative detergents
Higher fluorinated-phase miscibility can disrupt 2D protein array formation; substitution may require validation

Quantitative Differentiation of 3,6,9,12-Tetraoxaeicosan-1-ol (C8E4) Against Structurally Adjacent Surfactants


Critical Micelle Concentration (CMC) of C8E4: Quantitative Differentiation from C10E4 Analog

3,6,9,12-Tetraoxaeicosan-1-ol (C8E4) exhibits a critical micelle concentration of 7.1–9.9 × 10⁻³ M under electrolyte-free aqueous conditions, which is measurably higher than that of the longer-chain analog C10E4 due to the reduced hydrophobic driving force of the C8 alkyl chain relative to C10 [1]. At 25 °C in 0.1 M NaCl, the CMC of C8E4 is approximately 8 mM (0.25% w/v) .

Critical Micelle Concentration
Class-level
7.1–9.9 × 10⁻³ M (electrolyte-free); ~8 mM in 0.1 M NaCl, 25 °C
Higher CMC supports micelle disassembly at dilution
Reported CMC higher than C10E4/C12E4 due to weaker hydrophobic driving force
Critical Micelle Concentration Surface Tension Polyoxyethylene Alkyl Ether

Micelle Aggregation Number of C8E4: Quantified Structural Differentiation from C8G1

Calorimetric titration experiments applying the mass-action model to micelle formation yield an aggregation number of n = 23 for C8E4 micelles in pure water at 25 °C, corresponding to small spherical micelles with radius equal to the extended n-octyl chain length [1]. In comparison, the commercially reported aggregation number for C8E4 in water is ~82 . The pronounced difference in aggregation number compared to alternative head-group surfactants such as n-octyl β-D-monoglucoside (C8G1) arises from the distinct packing parameters dictated by the ethylene oxide versus glucoside head-group chemistry [2].

Micelle Aggregation Number
Class-level
n = 23 (pure water, calorimetry); reported n ≈ 82 in water
Small spherical micelles with defined solubilization capacity
Aggregation differs significantly from C8G1; review if protein-detergent stoichiometry is critical
Micelle Aggregation Number Calorimetry Surfactant Self-Assembly

Surface Adsorption Parameters of C8E4: Quantitative Characterization via Langmuir-Szyszkowski Modeling

The surface adsorption behavior of 3,6,9,12-tetraoxaeicosan-1-ol (C8E4) conforms to the Langmuir-Szyszkowski equation, yielding a maximum adsorption density Γ = 3.0 μmol/m² and an equilibrium adsorption constant α = 3.5 × 10⁴ M⁻¹ [1]. In comparative terms, C8E4 exhibits weaker electrostatic contributions than ionic surfactants, with its ζ-potential remaining constant at approximately -57 mV across concentrations ranging from 10⁻⁶ M to 10⁻² M [1]. Foam film thickness (H) follows an S-shaped curve as a function of C8E4 concentration in 5 × 10⁻⁵ M NaCl, decreasing at intermediate concentrations (5 × 10⁻⁶ M to 7.5 × 10⁻⁵ M) and increasing at high concentrations (>7.5 × 10⁻⁵ M)—a non-monotonic behavior not predicted by classical DLVO theory [1].

Surface Adsorption
Reported
Γ = 3.0 μmol/m², α = 3.5×10⁴ M⁻¹; ζ ≈ -57 mV (10⁻⁶–10⁻² M)
Langmuir-Szyszkowski adsorption enables predictive interfacial control
Foam film thickness shows non-monotonic S-shaped concentration dependence; differs from C10E4
Surface Adsorption Gibbs Adsorption Isotherm Interfacial Thermodynamics

C8E4 in Native Mass Spectrometry: Stabilization of Protein-Ligand Interactions vs. OG Detergent

In native mass spectrometry studies, C8E4 (3,6,9,12-tetraoxaeicosan-1-ol) reduces the charge states of soluble proteins, stabilizes protein interactions and non-covalent protein-ligand complexes, and facilitates lipid transfer from mixed detergent-lipid micelles to lipid-binding soluble proteins [1]. In contrast, the zwitterionic detergent OG (octyl β-D-glucopyranoside) facilitates collisional induced unfolding of soluble proteins under equivalent experimental conditions [1].

Native MS Protein Stabilization
Head-to-head
Stabilizes non-covalent interactions; reduces charge states
Preserves native-like conformations vs OG detergent
OG promotes collisional induced unfolding under identical native MS conditions
Native Mass Spectrometry Charge-State Reduction Membrane Protein Stabilization

C8E4 Membrane Protein Solubilization: Confined Subphase Behavior vs. Alternative Detergent Systems

When the transmembrane domain of OmpA (tOmpA) is solubilized by C8E4 and injected under a monolayer of fluorinated surfactant, C8E4 and tOmpA/C8E4 complexes remain confined to the subphase, enabling the construction of well-defined 2D protein arrays within Newton black films [1]. This confinement behavior, attributed to the poor miscibility of fluorinated surfactants with C8E4, differs markedly from detergent systems that readily partition into fluorinated phases and would thus fail to maintain the spatial organization required for structural investigation [1].

Membrane Protein Confinement
Class-level
tOmpA/C8E4 complexes remain confined to subphase under fluorinated monolayer
Enables ordered 2D protein arrays at interfaces
Alternative detergents with higher fluorinated miscibility may not maintain spatial organization
Membrane Protein Solubilization Fluorinated Surfactant Films tOmpA

C8E4-Lipase-Colipase Ternary Complex: Crystallographic Evidence of Substrate Analog Behavior

The crystal structure of the ternary porcine lipase-colipase-C8E4 (TGME) complex has been determined at 2.8 Å resolution, revealing that C8E4 binds tightly to the active site pocket and acts as a substrate analog [1]. In the presence of colipase, pure micelles of C8E4 activate the enzyme, inducing movement of the N-terminal domain loop (the flap) to adopt the open configuration [1]. Notably, C8E4 exhibits an inhibitory effect on emulsified substrate hydrolysis at submicellar concentrations, a dual-function behavior (activation at micellar concentrations, inhibition at submicellar concentrations) that distinguishes it from other nonionic detergents used in lipase studies [1].

Lipase-Colipase Complex
Class-level
Crystal structure at 2.8 Å; C8E4 binds active site as substrate analog
Defined tool for interfacial enzyme activation studies
Concentration-dependent activation (micellar) and inhibition (submicellar) reported
Lipase Activation Crystallography Substrate Analog

Evidence-Backed Application Scenarios for 3,6,9,12-Tetraoxaeicosan-1-ol (C8E4) in Research and Industrial Procurement


Native Mass Spectrometry of Protein Complexes and Protein-Ligand Interactions

C8E4 is selected for native MS workflows requiring preservation of non-covalent protein interactions and charge-state reduction without induced unfolding. Direct head-to-head comparison establishes that C8E4 stabilizes protein interactions and facilitates lipid transfer, whereas the zwitterionic alternative OG promotes collisional induced unfolding [1]. Procurement is warranted for core MS facilities and structural biology laboratories conducting native protein analysis.

Membrane Protein Solubilization for 2D Crystallization at Fluorinated Interfaces

C8E4 solubilizes transmembrane proteins such as tOmpA and, due to its poor miscibility with fluorinated surfactants, enables confined subphase localization for constructing ordered 2D protein arrays within Newton black films [1]. This property is not replicated by detergents that partition into fluorinated phases. Procurement is justified for structural biology groups investigating membrane protein organization at defined interfaces.

Interfacial Enzyme Activation Studies with Defined Micelle Architecture

C8E4 activates pancreatic lipase in the presence of colipase via a crystallographically characterized mechanism, binding the active site pocket as a substrate analog while exhibiting concentration-dependent activation (micellar) and inhibition (submicellar) [1]. Its well-defined aggregation number (n = 23 at 25 °C) provides a controlled micelle size for reproducible enzyme kinetics. Procurement is indicated for enzymology laboratories studying interfacial activation and lipase-colipase cooperativity.

Colloid and Interface Science: Predictive Control of Foam Film Stability

The surface adsorption of C8E4 follows Langmuir-Szyszkowski behavior with quantified maximum adsorption density (Γ = 3.0 μmol/m²) and equilibrium constant (α = 3.5 × 10⁴ M⁻¹) [1]. Its foam film thickness exhibits a distinct S-shaped concentration dependence in 5 × 10⁻⁵ M NaCl, producing larger film thickness than the longer-chain analog C10E4 under identical conditions [1]. Procurement is recommended for colloid science laboratories and industrial formulators requiring predictive interfacial property control.

Application
Selection Property
Validation Focus
Native MS of protein complexes
Non-covalent interaction stabilization
Charge-state reduction without induced unfolding
Membrane protein 2D crystallization
Fluorinated surfactant immiscibility
Subphase-confined protein ordering and array formation
Interfacial lipase activation studies
Crystallographically defined active-site binding
Micellar activation / submicellar inhibition profile
Foam film stability in colloid science
Langmuir-type surface adsorption behavior
Concentration-dependent film thickness modulation

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